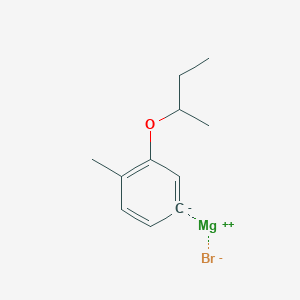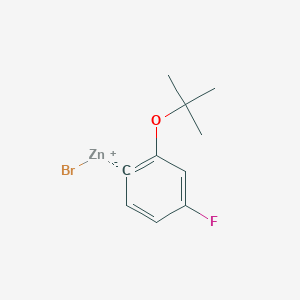![molecular formula C36H45N3 B14895351 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is a complex organic compound with the molecular formula C36H45N3 This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-diethylphenylamine and 4-amino-3,5-diethylphenylamine.
Coupling Reaction: These starting materials undergo a coupling reaction to form the intermediate compound, 3,5-bis(4-amino-3,5-diethylphenyl)phenylamine.
Final Step: The intermediate compound is then reacted with 2,6-diethylaniline under specific conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Bis(4-amino-2-chloro-3,5-diethylphenyl)methane: Similar in structure but contains chlorine atoms.
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole: Contains pyridyl and triazole groups, differing in functional groups and applications.
Uniqueness
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and biological properties
属性
分子式 |
C36H45N3 |
|---|---|
分子量 |
519.8 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline |
InChI |
InChI=1S/C36H45N3/c1-7-22-13-28(14-23(8-2)34(22)37)31-19-32(29-15-24(9-3)35(38)25(10-4)16-29)21-33(20-31)30-17-26(11-5)36(39)27(12-6)18-30/h13-21H,7-12,37-39H2,1-6H3 |
InChI 键 |
VMUVFYXCBBEUNB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)CC)N)CC)C4=CC(=C(C(=C4)CC)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


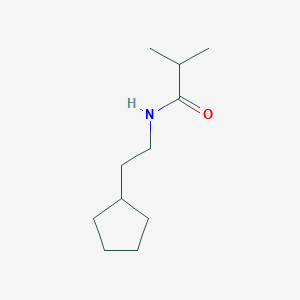
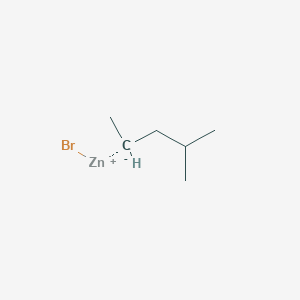

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


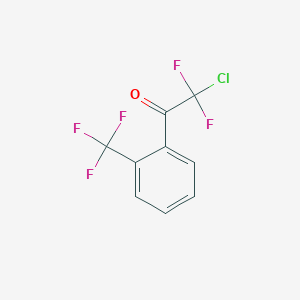
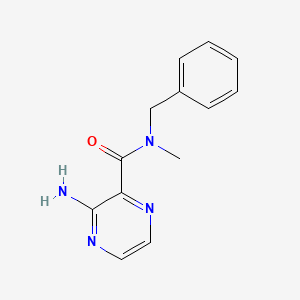
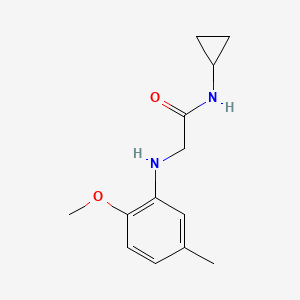
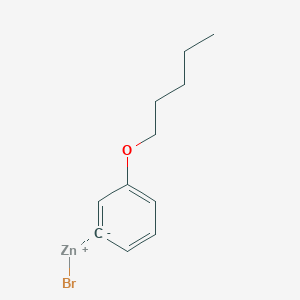
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
